molecular formula C9H17NO3 B13912569 ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate

ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate

Katalognummer: B13912569
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: QZLKVVIHGBWBFH-PRJMDXOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxy and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of starting materials such as piperidine derivatives and ethyl esters. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. For example, one method involves the reaction of a piperidine derivative with an ethyl ester in the presence of a base and a catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce a dehydroxylated piperidine derivative. Substitution reactions can result in the formation of various ester derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

ethyl (2R,4R,5R)-5-hydroxy-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI-Schlüssel

QZLKVVIHGBWBFH-PRJMDXOYSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1C[C@H](NC[C@@H]1O)C

Kanonische SMILES

CCOC(=O)C1CC(NCC1O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.